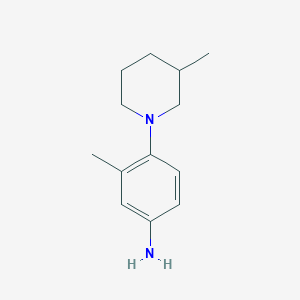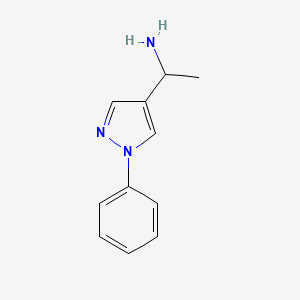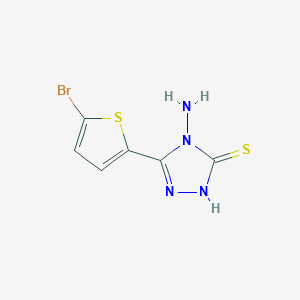
3-Methyl-4-(3-methyl-1-piperidinyl)aniline
Descripción general
Descripción
“3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H20N2 . The InChI code for this compound is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Aplicaciones Científicas De Investigación
MPMPA is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as amino acids, peptides, and heterocyclic compounds. It is also used in the synthesis of drugs, including those used to treat neurological disorders. In addition, MPMPA is used in the study of enzyme kinetics and the study of protein-ligand interactions.
Mecanismo De Acción
MPMPA is known to interact with proteins and enzymes in a variety of ways. It has been shown to bind to a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. It is also known to interfere with the activity of some enzymes, such as tyrosine kinases and cytochrome P450 enzymes.
Biochemical and Physiological Effects
MPMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, G-protein coupled receptors, and enzymes. It has also been shown to interact with a variety of receptors, including serotonin, dopamine, and muscarinic receptors. In addition, MPMPA has been shown to have an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMPA is a highly efficient and cost-effective intermediate for the synthesis of a variety of compounds. It is also a relatively safe compound, with no known toxic effects. However, it is important to note that MPMPA is not soluble in water, and must be dissolved in an organic solvent before use. In addition, MPMPA has a relatively low solubility in some organic solvents, and must be used in relatively high concentrations in order to achieve the desired effect.
Direcciones Futuras
MPMPA is an important intermediate for the synthesis of a variety of compounds, and is used in a variety of scientific research applications. In the future, MPMPA could be used in the development of new drugs and therapeutics, as well as in the study of protein-ligand interactions. Additionally, MPMPA could be used to study the regulation of gene expression and the modulation of enzyme activity. Finally, MPMPA could be used in the development of new and improved synthetic methods, such as the use of novel catalysts and solvents.
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYHLWFKKQINAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1386036.png)
![N-[2-(2-thienyl)ethyl]cyclopropanamine](/img/structure/B1386038.png)

![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)





![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)

